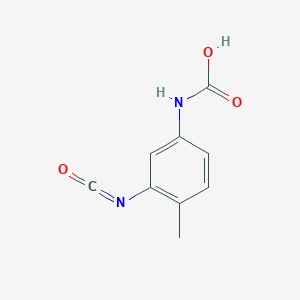
Carbamic acid, (3-isocyanato-4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-isocyanato-4-methylphenyl)-, is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyanate group attached to a methylphenyl ring, which is further connected to a carbamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isocyanato-4-methylphenyl)-, typically involves the reaction of 3-isocyanato-4-methylphenylamine with carbon dioxide. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an inert solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitates the formation of the carbamic acid derivative .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (3-isocyanato-4-methylphenyl)-, can be scaled up by optimizing the reaction conditions. This includes maintaining appropriate temperatures and pressures to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Carbamic acid, (3-isocyanato-4-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and related derivatives.
Reduction: Conversion to amines.
Substitution: Formation of ureas and carbamates.
科学的研究の応用
Carbamic acid, (3-isocyanato-4-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of carbamic acid, (3-isocyanato-4-methylphenyl)-, involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials .
類似化合物との比較
Similar Compounds
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, ethyl ester
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, butyl ester
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, dodecyl ester
Uniqueness
Carbamic acid, (3-isocyanato-4-methylphenyl)-, stands out due to its specific reactivity and the presence of the isocyanate group, which imparts unique chemical properties. Compared to its esters, the parent compound exhibits distinct reactivity patterns and is more versatile in its applications .
特性
CAS番号 |
26488-57-3 |
|---|---|
分子式 |
C9H8N2O3 |
分子量 |
192.17 g/mol |
IUPAC名 |
(3-isocyanato-4-methylphenyl)carbamic acid |
InChI |
InChI=1S/C9H8N2O3/c1-6-2-3-7(11-9(13)14)4-8(6)10-5-12/h2-4,11H,1H3,(H,13,14) |
InChIキー |
XBCMSWYSCLLEJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


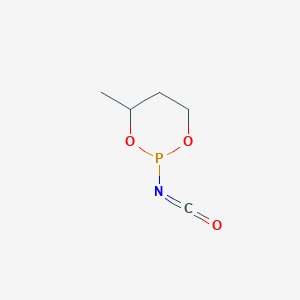


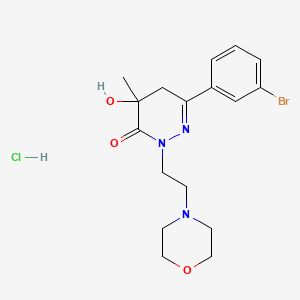
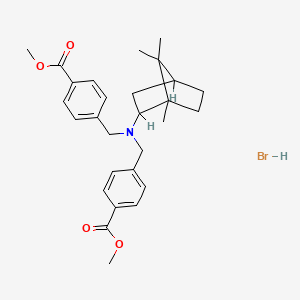
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
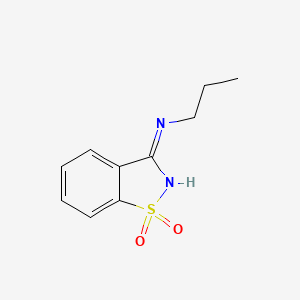
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
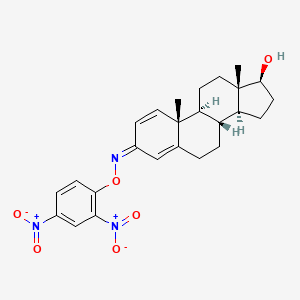
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
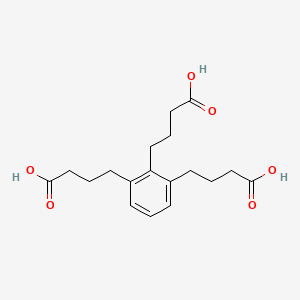
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)

